trans-3-Amino-1-boc-4-hydroxypiperidine hydrochloride

CAS No.: 1630907-19-5

Cat. No.: VC4085300

Molecular Formula: C10H21ClN2O3

Molecular Weight: 252.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1630907-19-5 |

|---|---|

| Molecular Formula | C10H21ClN2O3 |

| Molecular Weight | 252.74 |

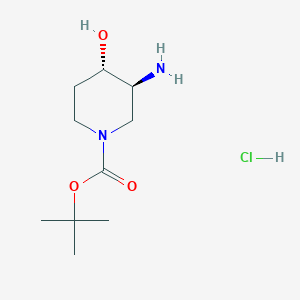

| IUPAC Name | tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m0./s1 |

| Standard InChI Key | LBNDPMQUQHWZIB-WSZWBAFRSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)O.Cl |

| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)N)O.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)N)O.Cl |

Introduction

Chemical Structure and Nomenclature

The molecular formula of trans-3-amino-1-boc-4-hydroxypiperidine hydrochloride is C₁₀H₂₁ClN₂O₃, with a molecular weight of 252.74 g/mol. The IUPAC name is tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride, reflecting its stereochemistry (trans configuration) and functional groups.

Key Structural Features:

-

Piperidine Ring: A six-membered saturated heterocycle with one nitrogen atom.

-

Boc Group: A tert-butoxycarbonyl protecting group at the nitrogen atom (position 1).

-

Amino and Hydroxyl Groups: Positioned at carbons 3 and 4 in a trans orientation.

-

Hydrochloride Salt: Enhances solubility and stability for practical applications.

The stereochemistry is critical for its function as a chiral building block in drug synthesis, enabling selective interactions with biological targets .

Synthesis and Stereochemical Control

The synthesis of trans-3-amino-1-boc-4-hydroxypiperidine hydrochloride involves multi-step reactions to achieve precise stereochemical outcomes. A representative pathway includes:

Step 1: Quaternization of 3-Hydroxypyridine

3-Hydroxypyridine reacts with benzyl bromide in an organic solvent (e.g., dichloromethane) to form an N-benzyl-3-hydroxypyridinium salt. This step introduces a benzyl group to protect the nitrogen .

Step 2: Reduction to Piperidine Derivative

The quaternary ammonium salt undergoes reduction using sodium borohydride (NaBH₄) in methanol, yielding N-benzyl-3-hydroxypiperidine. This step saturates the pyridine ring to form the piperidine structure .

Step 3: Boc Protection

N-benzyl-3-hydroxypiperidine reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to introduce the Boc group at the nitrogen, forming N-Boc-3-hydroxypiperidine .

Step 5: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the hydrochloride salt, improving solubility and crystallinity.

Critical Reaction Conditions:

-

Temperature: Maintained below 0°C during epoxidation to prevent racemization.

-

Catalysts: Chiral catalysts (e.g., palladium on carbon) ensure retention of trans configuration during hydrogenation .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 252.74 g/mol |

| Melting Point | 158–162°C (decomposes) |

| Solubility | Soluble in water, methanol, DMSO |

| Stability | Stable under inert gas; hygroscopic |

| pKa (Amino Group) | ~8.5 (protonated in hydrochloride) |

The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays and industrial processes.

Applications in Pharmaceutical Synthesis

Chiral Intermediate for Anticancer Agents

This compound is a precursor in synthesizing kinase inhibitors, such as ibrutinib analogs, where stereochemistry is crucial for target binding. The trans configuration aligns with the active sites of Bruton’s tyrosine kinase (BTK), improving inhibitory potency .

Neurological Drug Development

Derivatives of this compound modulate GABA receptors, showing potential in treating epilepsy and anxiety disorders. The hydroxyl group facilitates hydrogen bonding with receptor residues, enhancing affinity .

Integrin Antagonists

In preclinical studies, trans-3-amino derivatives exhibit activity as αVβ3 integrin antagonists, inhibiting tumor angiogenesis. Comparative data with cis isomers show a 10-fold increase in potency for trans configurations .

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Biological Activity |

|---|---|---|

| trans-4-Amino-1-boc-3-hydroxypiperidine | Amino/hydroxyl positions reversed | Lower GABA receptor affinity |

| cis-3-Amino-1-boc-4-hydroxypiperidine | Cis configuration | Reduced integrin antagonism |

| 1-Boc-3-aminopiperidine-4-ol | Lacks hydroxyl group | Inactive in kinase assays |

The trans-3-amino-4-hydroxy configuration uniquely balances steric and electronic effects, optimizing interactions with biological targets.

Research Challenges and Future Directions

Scalability of Stereoselective Synthesis

Current methods rely on costly chiral catalysts. Future work may explore enzymatic catalysis or flow chemistry for cost-effective production .

Expanding Therapeutic Applications

Ongoing studies investigate its role in immune-oncology and neurodegenerative diseases, leveraging its modular structure for drug diversification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume